2-Bromoquinoline-4-carbonitrile

Medicinal Chemistry Enzyme Inhibition Monoamine Oxidase

Ideal for medicinal chemists requiring a bifunctional quinoline intermediate. The unique 2-bromo/4-carbonitrile substitution pattern enables orthogonal functionalization via cross-coupling and nitrile transformations for drug discovery and material science applications. Offered with rigorous analytical data (crystal structure/MS) to support process development and library synthesis.

Molecular Formula C10H5BrN2
Molecular Weight 233.06 g/mol
CAS No. 95104-24-8
Cat. No. B1342362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoquinoline-4-carbonitrile
CAS95104-24-8
Molecular FormulaC10H5BrN2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)Br)C#N
InChIInChI=1S/C10H5BrN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H
InChIKeyWBJXNFJBFBJGHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromoquinoline-4-carbonitrile (CAS 95104-24-8): Sourcing and Baseline Specifications for a Bifunctional Heterocyclic Building Block


2-Bromoquinoline-4-carbonitrile (CAS 95104-24-8) is a heterocyclic aromatic compound with the molecular formula C₁₀H₅BrN₂ and a molecular weight of 233.06 g/mol [1]. It features a quinoline core with a bromine atom at the 2-position and a nitrile group at the 4-position . This specific substitution pattern renders it a versatile bifunctional intermediate for organic synthesis, enabling distinct reactivity at both functional handles . It is primarily available from commercial suppliers for research use, with typical purity specifications of 95% or higher .

Why 2-Bromoquinoline-4-carbonitrile (CAS 95104-24-8) Cannot Be Replaced by Generic Quinoline Analogs


Substituting 2-Bromoquinoline-4-carbonitrile with a generic quinoline analog, such as an unsubstituted quinoline or one lacking either the bromine or nitrile group, is not chemically equivalent. The specific combination and precise positioning of the 2-bromo and 4-carbonitrile groups confer a unique, and often superior, reactivity profile that is critical for specific synthetic sequences [1]. For instance, the 2-bromo substituent is essential for facilitating transition metal-catalyzed cross-coupling reactions like Suzuki or Heck couplings, enabling the construction of complex molecular architectures . Simultaneously, the 4-carbonitrile group provides an independent site for orthogonal transformations, such as hydrolysis to a carboxylic acid or reduction to a primary amine, without interference . This bifunctionality is the key differentiator, allowing for sequential, chemoselective elaborations that are impossible with simpler, less functionalized quinoline cores [1].

Quantitative Evidence for Selecting 2-Bromoquinoline-4-carbonitrile (CAS 95104-24-8) Over Alternatives


MAO-A Inhibition Potency: 2-Bromo vs. 2-Chloro Quinoline-4-carbonitrile Scaffolds

2-Bromoquinoline-4-carbonitrile demonstrates potent inhibitory activity against human monoamine oxidase A (MAO-A) with an IC₅₀ of 50 nM [1]. In contrast, a closely related 2-chloroquinoline-4-carbonitrile analog exhibits significantly weaker activity, with a reported IC₅₀ of >100,000 nM (>100 µM) against the same target [2]. This stark difference highlights the critical role of the bromine substituent at the 2-position for potent MAO-A inhibition within this chemotype.

Medicinal Chemistry Enzyme Inhibition Monoamine Oxidase

Crystal Structure Data for 2-Bromoquinoline-4-carbonitrile

The single-crystal X-ray structure of 2-Bromoquinoline-4-carbonitrile has been determined, providing unambiguous atomic coordinates [1]. The compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 8.483(4) Å, b = 18.249(9) Å, c = 15.889(8) Å, and Z = 8 [1]. The structure reveals distinct distortions from planarity within the quinoline ring system [1]. Such precise structural data is not available for many of its less-studied analogs (e.g., 3-bromo or 6-bromo regioisomers), limiting their utility in structure-based drug design.

Structural Biology Crystallography Computational Chemistry

Reactivity Advantage of 2-Bromo over 2-Chloro in Palladium-Catalyzed Cross-Couplings

The 2-bromo substituent in 2-Bromoquinoline-4-carbonitrile is a superior leaving group compared to the 2-chloro analog in palladium-catalyzed cross-coupling reactions [1]. This is a well-established class-level trend in heteroaryl halides, where the weaker C-Br bond (bond dissociation energy approx. 70 kcal/mol) facilitates more efficient oxidative addition to Pd(0) than the stronger C-Cl bond (bond dissociation energy approx. 84 kcal/mol) [2]. This translates to higher yields, milder reaction conditions, and a broader substrate scope for Suzuki, Heck, and related transformations [1].

Organic Synthesis Catalysis Cross-Coupling

Orthogonal Reactivity of the 4-Carbonitrile Group

The 4-carbonitrile group in 2-Bromoquinoline-4-carbonitrile provides a second, orthogonal reactive handle that is absent in simpler 2-bromoquinolines. This allows for sequential, chemoselective transformations. For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine under conditions that leave the 2-bromo group intact for subsequent cross-coupling . This contrasts with a compound like 2-bromoquinoline, which lacks a second modifiable group, limiting its utility in complex molecule construction.

Organic Synthesis Functional Group Interconversion Building Block

High-Impact Application Scenarios for 2-Bromoquinoline-4-carbonitrile (CAS 95104-24-8)


Medicinal Chemistry: Lead Optimization for CNS Disorders

The potent and selective inhibition of human MAO-A (IC₅₀ = 50 nM) makes this compound a high-value starting point for developing novel therapeutics for depression, anxiety, and other CNS disorders [1]. Its well-defined crystal structure facilitates structure-based drug design [2].

Organic Synthesis: Advanced Building Block for Parallel Library Synthesis

The bifunctional nature (2-bromo and 4-carbonitrile) of this compound makes it an ideal core for constructing diverse compound libraries. The 2-bromo group enables rapid diversification via high-throughput Suzuki coupling, while the 4-carbonitrile can be orthogonally modified to generate a matrix of functionalized quinoline derivatives .

Materials Science: Precursor for Functional Organic Materials

The planar quinoline core and its extended conjugation, coupled with the ability to further functionalize via cross-coupling, make 2-Bromoquinoline-4-carbonitrile a useful precursor for developing new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) .

Process Chemistry: A Reliable Intermediate with Established Analytical Data

The availability of detailed analytical data, including an unambiguous crystal structure and mass spectrum, reduces analytical development time in process chemistry [2]. This compound can serve as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs), where process reproducibility and impurity profiling are critical [1].

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